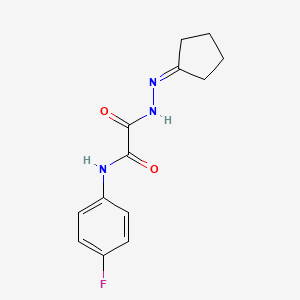![molecular formula C22H24O3 B5172399 7-[(4-TERT-BUTYLPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5172399.png)
7-[(4-TERT-BUTYLPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-tert-Butylphenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a tert-butylphenyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-tert-butylphenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylphenol, 3,4-dimethylcoumarin, and methoxy reagents.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures (60-80°C) under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Automated Processes: Implementing automated processes for the addition of reagents and monitoring of reaction progress.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-[(4-tert-butylphenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Aplicaciones Científicas De Investigación
7-[(4-tert-butylphenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 7-[(4-tert-butylphenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
Avobenzone (1-(4-Methoxyphenyl)-3-(4-tert-butylphenyl)-1,3-propanedione): Shares the tert-butylphenyl and methoxy groups but differs in the core structure.
Uniqueness
Structural Features: The unique combination of the chromen-2-one core with tert-butylphenyl and methoxy groups imparts specific chemical reactivity and biological activity.
Applications: Its distinct properties make it suitable for specialized applications in medicinal chemistry and material science, setting it apart from similar compounds.
Propiedades
IUPAC Name |
7-[(4-tert-butylphenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-14-15(2)21(23)25-20-12-18(10-11-19(14)20)24-13-16-6-8-17(9-7-16)22(3,4)5/h6-12H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVSZXZNCIDSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5172336.png)

![N-ethyl-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5172348.png)
![4-butoxy-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B5172349.png)
![5-(3-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5172369.png)

![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5172386.png)
![3-[[(5Z)-3-benzyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-4-(ethylamino)benzonitrile](/img/structure/B5172404.png)

![4-BUTYL-6-CHLORO-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5172413.png)

![3-(allylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5172416.png)
![Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B5172417.png)
